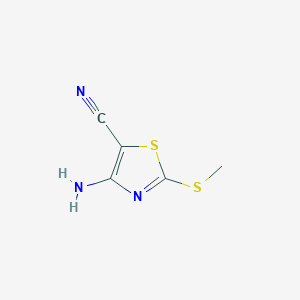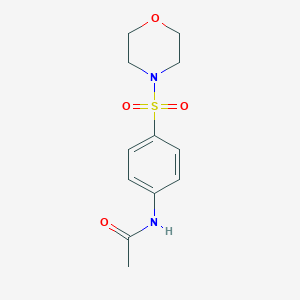
1-Amino-4-chloro-2-methylanthraquinone
Übersicht
Beschreibung
1-Amino-4-chloro-2-methylanthraquinone, also known as Alizarin Yellow R, is a synthetic dye that is widely used in various industries such as textile, paper, and food. It is a yellowish-orange powder that has a molecular weight of 307.77 g/mol and a melting point of 220-225 °C. In recent years, this dye has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Amino-4-chloro-2-methylanthraquinone is not fully understood. However, it is believed to act as a ligand and form complexes with metal ions. It has been shown to exhibit fluorescence properties when complexed with certain metal ions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Amino-4-chloro-2-methylanthraquinone. However, it has been reported to exhibit cytotoxic effects on human cancer cells in vitro. It has also been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Amino-4-chloro-2-methylanthraquinone in lab experiments is its ease of synthesis. It is also relatively inexpensive compared to other dyes. However, one of the limitations is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
1-Amino-4-chloro-2-methylanthraquinone has potential applications in various scientific fields. Some of the future directions for research include:
1. Developing new methods for the synthesis of 1-Amino-4-chloro-2-methylanthraquinone that are more efficient and environmentally friendly.
2. Studying the mechanism of action of 1-Amino-4-chloro-2-methylanthraquinone in more detail to better understand its properties and potential applications.
3. Investigating the potential use of 1-Amino-4-chloro-2-methylanthraquinone as a fluorescent probe for the detection of other metal ions.
4. Studying the cytotoxic effects of 1-Amino-4-chloro-2-methylanthraquinone on other types of cancer cells.
5. Exploring the potential use of 1-Amino-4-chloro-2-methylanthraquinone in the development of organic semiconductors.
In conclusion, 1-Amino-4-chloro-2-methylanthraquinone is a synthetic dye that has potential applications in various scientific fields. Its ease of synthesis and low cost make it an attractive option for use in lab experiments. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of 1-Amino-4-chloro-2-methylanthraquinone involves the reaction of 1,4-dichloroanthraquinone with aniline in the presence of a catalyst such as zinc chloride. The reaction takes place in a solvent such as acetic acid and is carried out under reflux conditions. The resulting product is then purified through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-chloro-2-methylanthraquinone has been extensively studied for its potential applications in various scientific fields. It is widely used as a pH indicator in analytical chemistry due to its color change properties. It has also been used as a fluorescent probe for the detection of metal ions such as copper and mercury. Additionally, it has been studied for its potential use in the development of organic semiconductors.
Eigenschaften
IUPAC Name |
1-amino-4-chloro-2-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-7-6-10(16)11-12(13(7)17)15(19)9-5-3-2-4-8(9)14(11)18/h2-6H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWWVXZEALFXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186004 | |
| Record name | 1-Amino-4-chloro-2-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-chloro-2-methylanthraquinone | |
CAS RN |
3225-97-6 | |
| Record name | 1-Amino-4-chloro-2-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3225-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-4-chloro-2-methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC82289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-4-chloro-2-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4-chloro-2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




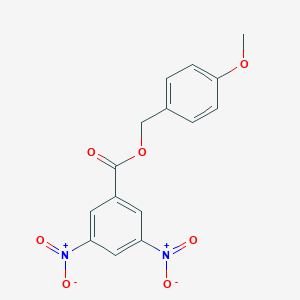
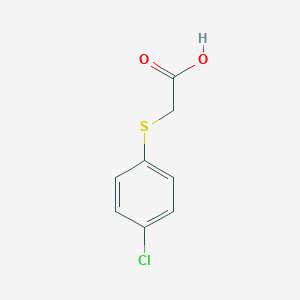

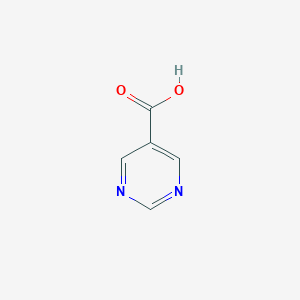
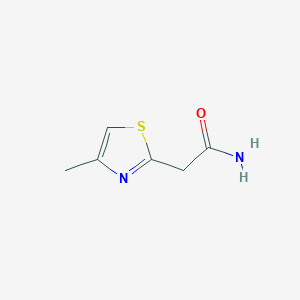

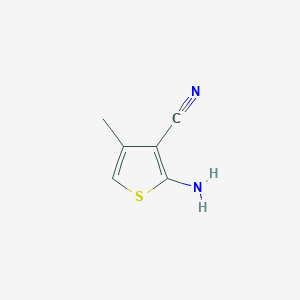
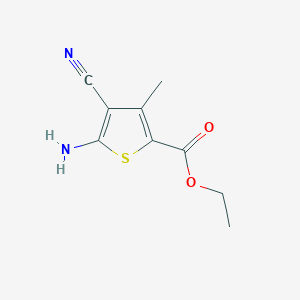
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
